molecular formula C12H2Cl6O B1329245 1,2,4,6,7,8-Hexachlorodibenzofuran CAS No. 67562-40-7

1,2,4,6,7,8-Hexachlorodibenzofuran

Cat. No. B1329245
CAS RN: 67562-40-7
M. Wt: 374.9 g/mol
InChI Key: CKDDYGBBKXIHRY-UHFFFAOYSA-N
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Description

1,2,4,6,7,8-Hexachlorodibenzofuran belongs to the family of chemical compounds known as chlorinated dibenzofurans (CDFs). These are a group of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 1,2,4,6,7,8-Hexachlorodibenzofuran is C12H2Cl6O, with an average molecular mass of 374.862 g/mol . The structure consists of a dibenzofuran core, which is a fused two benzene rings and one furan ring, with six chlorine atoms attached .

Scientific Research Applications

Dechlorination and Detoxification

1,2,4,6,7,8-Hexachlorodibenzofuran (HCDF), along with other toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), has been studied for its dechlorination and detoxification. In a study by Liu and Fennell (2008), a mixed culture containing Dehalococcoides ethenogenes Strain 195 was used to dechlorinate HCDF to less toxic congeners, indicating potential for bioremediation approaches in environmental detoxification. This transformation did not produce 2,3,7,8-substituted congeners, thereby representing a detoxification reaction (Liu & Fennell, 2008).

Toxicity and Biochemical Effects

HCDF, along with other PCDD/Fs congeners, has been assessed for its toxicological effects. Yoshihara et al. (1981) examined the inductive effect of various PCDFs, including HCDF, on hepatic enzymes in rats, finding a marked increase in activity of aryl hydrocarbon hydroxylase (AHH) and DT-diaphorase. The study provided insights into the mechanisms of toxicity and the body's response to exposure to HCDF and related compounds (Yoshihara et al., 1981).

Carcinogenic Potential

The carcinogenicity of HCDF has been a subject of research. Nishizumi (1989) conducted studies on rats to examine the carcinogenic potential of HCDF, revealing tumor formation in the liver and subcutaneous tissue. This study contributes to understanding the long-term health risks associated with exposure to HCDF (Nishizumi, 1989).

Analytical Detection and Characterization

The development of analytical methods for the detection and characterization of HCDF and related compounds is crucial for environmental monitoring and research. Ligon and May (1984) utilized two-dimensional gas chromatography to achieve full chromatographic resolution of HCDF isomers, enhancing the ability to detect and study these compounds in environmental samples (Ligon & May, 1984).

Environmental Impact and Risk Assessment

The environmental impact and risk assessment of HCDF are integral to understanding its ecological and human health implications. Huff et al. (2004) provided an extensive review of the carcinogenic and toxic effects of various dioxins and dibenzofurans, including HCDF. Their research is vital for risk assessment and the development of regulatorypolicies concerning these compounds (Huff et al., 2004).

Safety And Hazards

1,2,4,6,7,8-Hexachlorodibenzofuran is a toxic compound. Inhalation, ingestion, or skin contact with this material may cause severe injury or even death . It’s also worth noting that these compounds are persistent in the environment and can accumulate in animal fat, leading to potential exposure through the food chain .

properties

IUPAC Name

1,2,4,6,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDDYGBBKXIHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=CC(=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217893
Record name 1,2,4,6,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6,7,8-Hexachlorodibenzofuran

CAS RN

67562-40-7
Record name 1,2,4,6,7,8-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,7,8-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K8ZFG7183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SH Safe, LM Safe - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
The identification of toxic polychlorinated dibenzofurans (PCDFs) in diverse environmental matrices requires the availability of purified standards for analytical, toxic, and biologic studies…
Number of citations: 50 pubs.acs.org
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com
O Mekenyan, N Nikolova… - QSAR & Combinatorial …, 2004 - Wiley Online Library
Recently, the COmmon REactivity PAttern (COREPA) approach was developed as a probabilistic classification method which was formalized specifically to advance mechanistic QSAR …
Number of citations: 31 onlinelibrary.wiley.com
SB Olasupo, A Uzairu, BS Sagagis - Int. J. Comput. Theor. Chem, 2017 - researchgate.net
Quantitative Structure Toxicity Relationship (QSTR) study was applied to a dataset of 35 polychlorinated dibenzofurans (PCDFs) to investigate the relationship between toxicities of the …
Number of citations: 4 www.researchgate.net
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com
S Sommer, R Kamps, S Schumm… - Analytical …, 1997 - ACS Publications
A number of native polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) were isolated from the fly-ash of a municipal waste incinerator by Soxhlet extraction. …
Number of citations: 30 pubs.acs.org
A Ashek, SJ Cho - Molecular & Cellular Toxicology, 2005 - koreascience.kr
Because of their widespread occurrence and substantial biological activity, halogenated aromatic hydrocarbons are one of the important classes of contaminants in the environment. We …
Number of citations: 4 koreascience.kr
DA Buzatu, RD Beger, JG Wilkes… - … and Chemistry: An …, 2004 - Wiley Online Library
Two quantitative spectrometric data‐activity relationships (QSDAR) models have been developed relating 29 dioxin or dioxin‐like molecules to their toxic equivalence factors (TEFs). …
Number of citations: 5 setac.onlinelibrary.wiley.com
SB Olasupo, A Uzairu, B Sagagi - 2015 - researchgate.net
One of the important aspect of modern toxicology research is the prediction of toxicity of environmental pollutants from their molecular structure A Quantitative Structure Toxicity …
Number of citations: 2 www.researchgate.net
A Ashek, C Lee, H Park, SJ Cho - Chemosphere, 2006 - Elsevier
In the present study we have performed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) on structurally diverse ligands of …
Number of citations: 38 www.sciencedirect.com

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